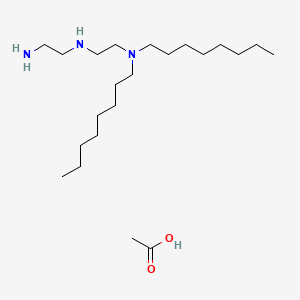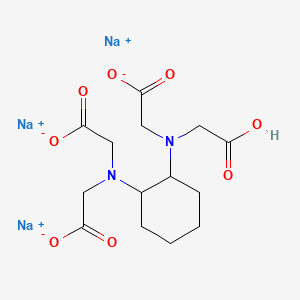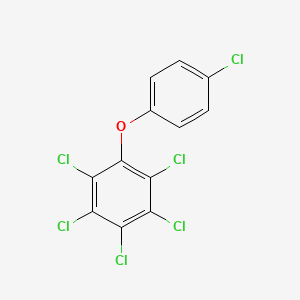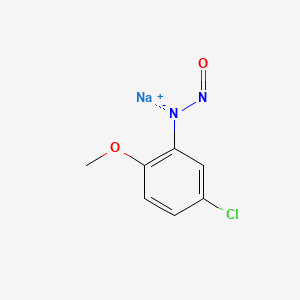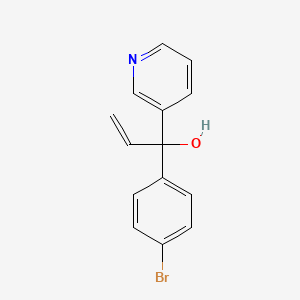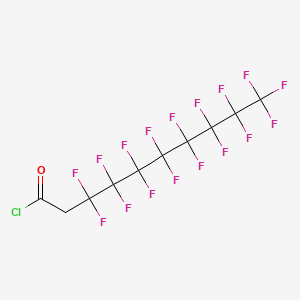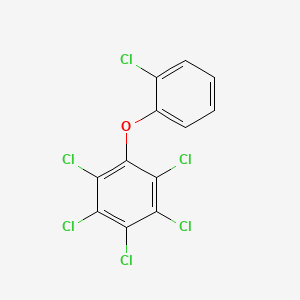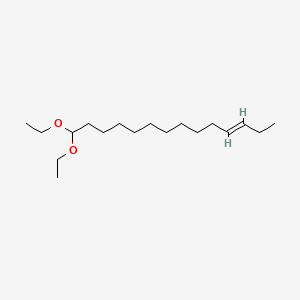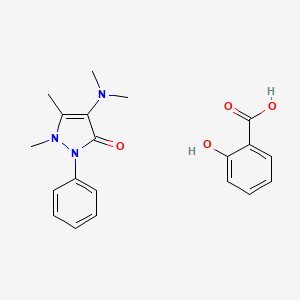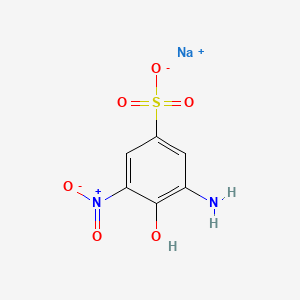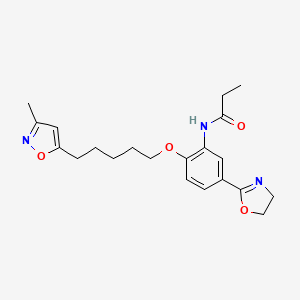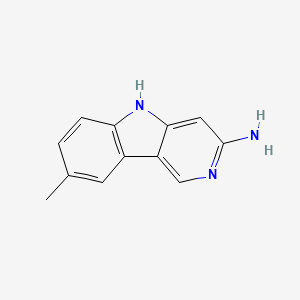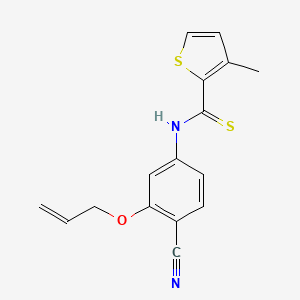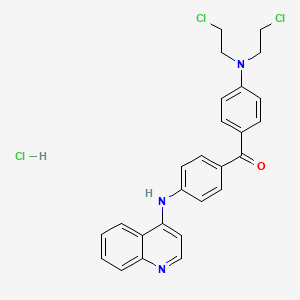
(4-(Bis(2-chloroethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Bis(2-chloroethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone monohydrochloride is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by the presence of both bis(2-chloroethyl)amino and quinolinylamino groups, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Bis(2-chloroethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-(bis(2-chloroethyl)amino)benzoyl chloride with 4-aminoquinoline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its monohydrochloride form .
Chemical Reactions Analysis
Types of Reactions
(4-(Bis(2-chloroethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common due to the presence of chloroethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of quinolinyl ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted quinolinyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .
Biology
In biological research, it is used to study the effects of alkylating agents on DNA. The bis(2-chloroethyl)amino group is known for its ability to form cross-links in DNA, which is useful in understanding the mechanisms of mutagenesis and carcinogenesis .
Medicine
Medically, this compound has been investigated for its potential as an anticancer agent. Its ability to interfere with DNA replication makes it a candidate for chemotherapy drugs .
Industry
In the industrial sector, it is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including the development of new materials .
Mechanism of Action
The mechanism of action of (4-(Bis(2-chloroethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone monohydrochloride involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms covalent bonds with the DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: Another alkylating agent used in chemotherapy.
Melphalan: Similar in structure and function, used for treating multiple myeloma.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Uniqueness
(4-(Bis(2-chloroethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone monohydrochloride is unique due to the presence of the quinolinylamino group, which enhances its binding affinity to DNA and increases its potency as an anticancer agent. This structural feature distinguishes it from other alkylating agents and contributes to its specific biological activities .
Properties
CAS No. |
133041-58-4 |
|---|---|
Molecular Formula |
C26H24Cl3N3O |
Molecular Weight |
500.8 g/mol |
IUPAC Name |
[4-[bis(2-chloroethyl)amino]phenyl]-[4-(quinolin-4-ylamino)phenyl]methanone;hydrochloride |
InChI |
InChI=1S/C26H23Cl2N3O.ClH/c27-14-17-31(18-15-28)22-11-7-20(8-12-22)26(32)19-5-9-21(10-6-19)30-25-13-16-29-24-4-2-1-3-23(24)25;/h1-13,16H,14-15,17-18H2,(H,29,30);1H |
InChI Key |
QEBOTANMZJRTFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)N(CCCl)CCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


